molecular formula C11H14O2S B12516303 2-Ethoxy-3-methyl-5-(methylsulfanyl)benzaldehyde CAS No. 708984-82-1

2-Ethoxy-3-methyl-5-(methylsulfanyl)benzaldehyde

Cat. No.: B12516303
CAS No.: 708984-82-1
M. Wt: 210.29 g/mol
InChI Key: LPEAEYUHVCMOCW-UHFFFAOYSA-N
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Description

2-Ethoxy-3-methyl-5-(methylsulfanyl)benzaldehyde is an organic compound with a complex structure that includes an ethoxy group, a methyl group, and a methylsulfanyl group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the electrophilic aromatic substitution reaction, where the benzaldehyde ring is functionalized with the desired substituents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, utilizing readily available starting materials and reagents. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-methyl-5-(methylsulfanyl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Ethoxy-3-methyl-5-(methylsulfanyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Ethoxy-3-methyl-5-(methylsulfanyl)benzaldehyde exerts its effects involves interactions with specific molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological pathways and molecular interactions. Detailed studies are required to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-3-methyl-5-(methylsulfanyl)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

708984-82-1

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

2-ethoxy-3-methyl-5-methylsulfanylbenzaldehyde

InChI

InChI=1S/C11H14O2S/c1-4-13-11-8(2)5-10(14-3)6-9(11)7-12/h5-7H,4H2,1-3H3

InChI Key

LPEAEYUHVCMOCW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1C)SC)C=O

Origin of Product

United States

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